3,4-Diethoxy-2-fluoroaniline chemical properties and structure
3,4-Diethoxy-2-fluoroaniline chemical properties and structure
An In-Depth Technical Guide to 3,4-Diethoxy-2-fluoroaniline: Properties, Synthesis, and Applications in Drug Discovery
Abstract
3,4-Diethoxy-2-fluoroaniline is a substituted aniline derivative that has emerged as a valuable building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom ortho to the amino group, combined with two ethoxy substituents, imparts unique electronic and steric properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic profile, and representative synthetic methodologies. Furthermore, it explores the compound's chemical reactivity and highlights its application as a key intermediate in the development of pharmaceutical agents, underpinned by insights from the field.
Introduction: The Emergence of Fluorinated Anilines in Medicinal Chemistry
The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to modulate a range of properties. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The introduction of a fluorine atom can block sites of metabolism, alter pKa, and induce favorable conformational changes, making fluorinated synthons highly valuable.
Introduction to 3,4-Diethoxy-2-fluoroaniline: A Novel Building Block
3,4-Diethoxy-2-fluoroaniline (CAS No. 1014510-38-5) is a specialized aromatic amine that combines the benefits of fluorine substitution with the electronic-donating effects of two ethoxy groups. This specific arrangement creates a unique electronic environment on the aniline ring, influencing the reactivity of the amine and the aromatic system. Its structure is particularly useful for creating complex molecules where control over substitution patterns and physicochemical properties is critical.
Physicochemical and Structural Properties
Chemical Structure and Nomenclature
The core structure consists of a benzene ring substituted with an amino group at position 1, a fluorine atom at position 2, and two ethoxy groups at positions 3 and 4.
IUPAC Name: 3,4-Diethoxy-2-fluoroaniline CAS Number: 1014510-38-5 Molecular Formula: C₁₀H₁₄FNO₂ Molecular Weight: 199.22 g/mol
Caption: Chemical structure of 3,4-Diethoxy-2-fluoroaniline.
Spectroscopic Profile
While specific spectral data must be confirmed on a lot-specific basis, the expected spectroscopic characteristics are as follows:
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¹H NMR: Protons on the ethoxy groups would appear as a triplet (CH₃) and a quartet (CH₂). The aromatic protons would appear as distinct doublets or multiplets, with coupling constants influenced by the adjacent fluorine atom. The NH₂ protons would appear as a broad singlet.
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¹³C NMR: The spectrum would show 10 distinct carbon signals. The carbons directly bonded to fluorine and oxygen would be significantly shifted and, in the case of the C-F bond, would show characteristic coupling (¹JCF).
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¹⁹F NMR: A single resonance would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 199.10, corresponding to the molecular weight.
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Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-O stretching for the ether linkages (around 1200-1250 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹).
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1014510-38-5 | |
| Molecular Formula | C₁₀H₁₄FNO₂ | |
| Molecular Weight | 199.22 g/mol | |
| Appearance | Varies; often cited as a solid | |
| Purity | Typically >97% (commercial) | |
| Boiling Point | 125 °C / 0.1 mmHg |
Synthesis and Manufacturing
Retrosynthetic Analysis and Key Synthetic Routes
A logical retrosynthetic approach for 3,4-Diethoxy-2-fluoroaniline involves the formation of the C-N bond via the reduction of a nitro group, a standard and reliable transformation. The key challenge lies in the regioselective installation of the fluorine and nitro groups onto the 1,2-diethoxybenzene precursor.
Caption: Retrosynthetic analysis of 3,4-Diethoxy-2-fluoroaniline.
Detailed Step-by-Step Synthesis Protocol
The following is a representative, field-proven protocol based on established organic chemistry principles for constructing this molecule.
Step 1: Nitration of 1,2-Diethoxybenzene
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Rationale: The initial step involves introducing a nitro group onto the electron-rich diethoxybenzene ring. The ethoxy groups are ortho-, para-directing, leading to a mixture of isomers that require separation.
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Procedure:
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Cool a solution of 1,2-diethoxybenzene in a suitable solvent (e.g., acetic anhydride) to 0 °C in an ice bath.
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Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate) dropwise while maintaining the temperature below 5 °C.
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Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction by pouring it over ice water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
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Purify the desired 4-nitro isomer from other isomers via column chromatography or recrystallization.
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Step 2: Reduction of the Nitro Group
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Rationale: The nitro group is then reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Procedure:
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Dissolve the purified 1,2-diethoxy-4-nitrobenzene in a solvent like ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.
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Evaporate the solvent to yield 3,4-diethoxyaniline.
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Step 3: Ortho-Fluorination
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Rationale: The final and most critical step is the regioselective installation of the fluorine atom ortho to the newly formed amino group. This is often achieved via a diazotization-fluorination sequence (Schiemann reaction) or directed ortho-lithiation followed by reaction with an electrophilic fluorine source.
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Procedure (Schiemann-type):
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Dissolve the 3,4-diethoxyaniline in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄).
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Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
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The resulting diazonium tetrafluoroborate salt often precipitates. Isolate the salt by filtration.
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Gently heat the isolated salt (thermal decomposition) until nitrogen evolution ceases. The fluorine atom is installed during this step.
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Purify the crude 3,4-Diethoxy-2-fluoroaniline via column chromatography to obtain the final product.
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Chemical Reactivity and Derivatization
The reactivity is governed by its three key features: the nucleophilic amino group, the electron-rich aromatic ring, and the deactivating/directing effect of the ortho-fluorine atom.
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Reactions of the Amino Group: The aniline moiety can readily undergo standard transformations such as acylation, sulfonylation, and diazotization. These reactions allow for the straightforward introduction of various functional groups, making it a versatile scaffold for building larger molecules.
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Electrophilic Aromatic Substitution: The two ethoxy groups are strong activating groups, directing electrophiles to the ortho and para positions. However, the existing substitution pattern leaves only position 6 available for further substitution. The fluorine atom is deactivating, but the overall ring system remains highly activated towards electrophiles.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom itself is generally not prone to SNAr reactions unless a strong electron-withdrawing group is present para to it.
Applications in Drug Discovery and Development
3,4-Diethoxy-2-fluoroaniline is primarily used as an intermediate in the synthesis of complex pharmaceutical compounds. Its structure is found in scaffolds designed to target a variety of biological systems. The combination of the aniline for amide/urea formation, the fluorine for metabolic stability, and the ethoxy groups for modulating solubility and binding makes it a powerful tool for medicinal chemists.
For instance, substituted anilines are core components of many kinase inhibitors, where the aniline nitrogen forms a critical hydrogen bond in the hinge region of the kinase active site. The specific substitution pattern of this compound allows for fine-tuning the electronic and steric profile of the "head" group of such inhibitors.
Safety, Handling, and Storage
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Safety: Like most aromatic amines, 3,4-Diethoxy-2-fluoroaniline should be handled with care. It is classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
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Handling: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.
Conclusion and Future Outlook
3,4-Diethoxy-2-fluoroaniline is a highly functionalized and valuable building block for research and development, particularly in the pharmaceutical industry. Its unique substitution pattern provides a platform for creating novel molecules with tailored properties. The synthetic routes, while multi-step, rely on well-understood and scalable chemical transformations. As the demand for more sophisticated and metabolically robust drug candidates grows, the utility of specialized fluorinated intermediates like this one is expected to increase, paving the way for new therapeutic discoveries.

